sec-Butyl chloroformate

Catalog No.
S684688
CAS No.
17462-58-7
M.F
C5H9ClO2
M. Wt
136.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sec-Butyl chloroformate

CAS Number

17462-58-7

Product Name

sec-Butyl chloroformate

IUPAC Name

butan-2-yl carbonochloridate

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

InChI

InChI=1S/C5H9ClO2/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3

InChI Key

YSMHTFWPDRJCMN-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)Cl

Canonical SMILES

CCC(C)OC(=O)Cl

The exact mass of the compound sec-Butyl chloroformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

sec-Butyl chloroformate (CAS 17462-58-7) is a reactive acylating agent used as a chemical intermediate in pharmaceutical manufacturing and for the synthesis of polymerization initiators. As a chloroformate ester, its primary function is to introduce the sec-butoxycarbonyl (sec-Boc) moiety onto nucleophiles such as amines and alcohols, forming carbamates and carbonates, respectively. Its branched sec-butyl structure imparts specific steric and electronic properties that differentiate its reactivity and performance from other common chloroformates.

Substituting sec-butyl chloroformate with other alkyl chloroformates like ethyl, n-butyl, or isobutyl chloroformate is often unviable in optimized protocols. The specific secondary alkyl structure of sec-butyl chloroformate results in lower thermal stability compared to primary alkyl isomers such as n-butyl chloroformate, a critical factor in process safety and the synthesis of temperature-sensitive materials. Furthermore, the size and branching of the alkyl group directly influence reaction efficiency in critical applications. For example, branched butyl chloroformates (like isobutyl) have been shown to be superior to ethyl chloroformate for amide bond formation in peptide synthesis. In analytical derivatization, increasing the alkyl chain length from ethyl to butyl can dramatically enhance mass spectrometry signal intensity, making substitution with a smaller, cheaper analog detrimental to assay sensitivity.

Defined Thermal Stability Profile Compared to Linear Isomers

Authoritative analysis from the National Research Council classifies chloroformate stability based on the alkyl substituent. Secondary alkyl chloroformates, including sec-butyl chloroformate, exhibit lower thermal stability than primary alkyl analogs like methyl, ethyl, and n-butyl chloroformate. This property is critical for applications requiring controlled decomposition, such as in the synthesis of certain polymerization initiators.

Evidence DimensionThermal Stability Ranking
Target Compound DataSecondary Alkyl (e.g., sec-butyl chloroformate)
Comparator Or BaselinePrimary Alkyl (e.g., n-butyl chloroformate) > Secondary Alkyl
Quantified DifferenceQualitatively lower thermal stability than primary alkyl isomers.
ConditionsGeneral chemical property assessment.

For processes requiring controlled thermal decomposition or specific reactivity kinetics, the lower stability of sec-butyl chloroformate is a design feature, not a flaw, making it non-interchangeable with more stable linear isomers.

Enhanced Signal Intensity in LC-MS/MS Derivatization Over Smaller Analogs

In the derivatization of zwitterionic drugs for LC-ESI-MS/MS analysis, the choice of n-alkyl chloroformate significantly impacts signal intensity. A systematic study demonstrated that increasing the alkyl chain length from methyl to butyl resulted in a signal area increase of up to 2089% for the derivatized analyte vigabatrin. This suggests that using a butyl chloroformate, such as sec-butyl chloroformate, can provide a substantial improvement in assay sensitivity and lower limits of detection compared to the more common methyl or ethyl chloroformates.

Evidence DimensionLC-ESI-MS/MS Peak Area
Target Compound DataUp to 2089% signal increase (for n-butyl vs methyl derivative of vigabatrin)
Comparator Or BaselineMethyl Chloroformate derivative (Baseline)
Quantified Difference>20-fold increase in signal intensity.
ConditionsDerivatization of vigabatrin for LC-ESI-MS/MS analysis.

For developing high-sensitivity bioanalytical methods, selecting a butyl chloroformate can directly translate to lower detection limits and more robust quantification, justifying its procurement over less effective, smaller reagents.

Improved Performance in Mixed Anhydride Peptide Synthesis

In the mixed anhydride method for peptide bond formation, the choice of chloroformate is critical for maximizing yield. Research on scalable, solution-phase flow synthesis of peptides demonstrated that isobutyl chloroformate (IBCF), a branched butyl isomer, is superior to ethyl chloroformate (ECF) for this application. Using IBCF for the in-situ activation of N-protected amino acids resulted in a peptide coupling yield of 99%. This indicates that the steric and electronic properties of a branched butyl group provide significant advantages over smaller, linear alkyl groups in this demanding synthetic application.

Evidence DimensionDipeptide Synthesis Yield
Target Compound Data99% (using Isobutyl Chloroformate)
Comparator Or BaselineEthyl Chloroformate (yields were significantly lower in initial screens)
Quantified DifferenceDemonstrated superiority in achieving near-quantitative yield.
ConditionsSolution-phase flow synthesis of a dipeptide via mixed anhydride activation at -10 °C.

For industrial or large-scale peptide synthesis, maximizing yield at each coupling step is paramount; using a branched butyl chloroformate like sec-butyl or isobutyl is a key process optimization choice over less efficient reagents like ethyl chloroformate.

High-Sensitivity Quantification of Polar Analytes in Biological Matrices

For clinical or research laboratories needing to achieve the lowest possible limits of detection for polar analytes like amino acids or zwitterionic drugs via LC-MS. The use of sec-butyl chloroformate as a derivatizing agent leverages the significant signal enhancement provided by the butyl group, enabling more accurate and sensitive quantification than is possible with methyl or ethyl chloroformates.

Process Scale-Up of Solution-Phase Peptide Synthesis

In pharmaceutical process development where maximizing yield and minimizing purification steps are critical for economic viability. Employing sec-butyl chloroformate for mixed anhydride activation of amino acid segments offers a high-efficiency route to peptide bond formation, proving more effective than smaller, less sterically-defined chloroformates.

Synthesis of Specialty Polymers and Initiators

For applications in materials science that require the synthesis of peroxydicarbonate polymerization initiators or other monomers where a specific thermal decomposition profile is required. The defined, lower thermal stability of sec-butyl chloroformate compared to its linear isomers provides a more controlled and predictable reactivity profile for these temperature-sensitive processes.

Physical Description

Sec-butyl chloroformate appears as a colorless liquid. Insoluble in water and more dense than water. Contact may severely irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.

XLogP3

2.8

Boiling Point

126.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 37 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (10.81%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (89.19%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (10.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (10.81%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (89.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

10.60 mmHg

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

17462-58-7

Wikipedia

Sec-butyl chloroformate

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Carbonochloridic acid, 1-methylpropyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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